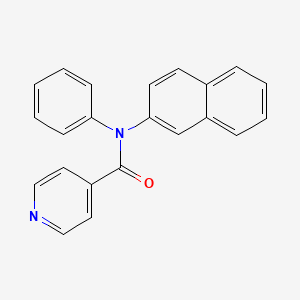
N-2-naphthyl-N-phenylisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-naphthyl-N-phenylisonicotinamide (NITD-008) is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a member of the isonicotinamide family of compounds, which are known for their diverse pharmacological properties. NITD-008 has been synthesized using various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-2-naphthyl-N-phenylisonicotinamide is not fully understood, but studies have suggested that it may target multiple pathways in the cell. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of M. tuberculosis. In malaria, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. In cancer, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-2-naphthyl-N-phenylisonicotinamide has been shown to have various biochemical and physiological effects in preclinical studies. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has been shown to reduce bacterial load in infected mice and to prevent the development of drug resistance. In malaria, N-2-naphthyl-N-phenylisonicotinamide has been shown to reduce parasite load in infected mice and to prevent the development of drug resistance. In cancer, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
实验室实验的优点和局限性
N-2-naphthyl-N-phenylisonicotinamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, there are also limitations to its use, including its solubility and stability issues, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-2-naphthyl-N-phenylisonicotinamide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成方法
N-2-naphthyl-N-phenylisonicotinamide can be synthesized using various methods, including the reaction of 2-naphthylamine and phenyl isonicotinate in the presence of a catalyst. Another method involves the reaction of 2-naphthylamine with 2-chloronicotinic acid, followed by reaction with phenylboronic acid in the presence of a palladium catalyst. N-2-naphthyl-N-phenylisonicotinamide can also be synthesized using a microwave-assisted method, which involves the reaction of 2-naphthylamine and phenyl isonicotinate in the presence of a copper catalyst.
科学研究应用
N-2-naphthyl-N-phenylisonicotinamide has been studied for its potential therapeutic applications in various diseases, including tuberculosis, malaria, and cancer. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In malaria, N-2-naphthyl-N-phenylisonicotinamide has shown activity against both the blood and liver stages of the parasite. In cancer, N-2-naphthyl-N-phenylisonicotinamide has shown potential as a chemotherapeutic agent, with studies showing inhibition of cancer cell growth and induction of apoptosis.
属性
IUPAC Name |
N-naphthalen-2-yl-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-14-23-15-13-18)24(20-8-2-1-3-9-20)21-11-10-17-6-4-5-7-19(17)16-21/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIZSQXIZLQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-2-yl-N-phenylpyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

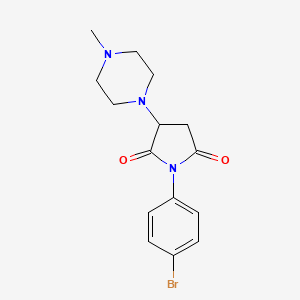
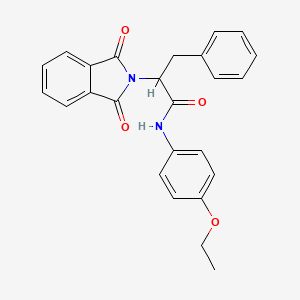
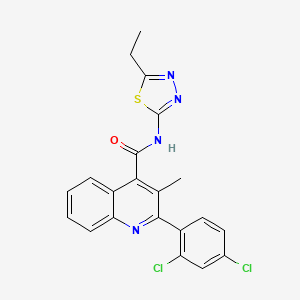
![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)
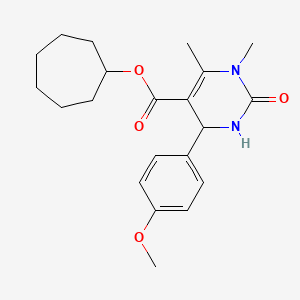
![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)
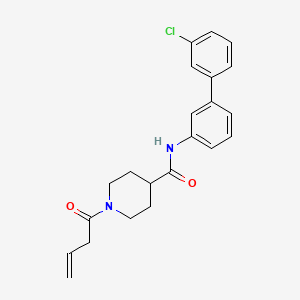
![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)